5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide

Description

BenchChem offers high-quality 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c9-7(12)4-1-6(13-2-4)5-3-14-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSHJBKMAHCXLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C(=O)N)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, predicted physical properties, and potential synthetic pathways for the novel heterocyclic compound, 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide. While direct experimental data for this specific molecule is not extensively available in current literature, this document synthesizes information from established chemical principles and data on its core constituent moieties: the 2-aminothiazole and furan-3-carboxamide scaffolds. These structural motifs are prevalent in a wide array of biologically active molecules, suggesting significant potential for this compound in medicinal chemistry and drug discovery.[1][2][3][4][5] This guide aims to provide a foundational resource for researchers interested in the exploration and application of this promising, yet understudied, chemical entity.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide brings together two "privileged" heterocyclic structures: the 2-aminothiazole ring and the furan-3-carboxamide core. The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, found in numerous approved drugs and clinical candidates, and is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The furan ring system, another key heterocycle, is also a common feature in natural products and synthetic compounds with diverse pharmacological profiles.[6] The strategic combination of these two scaffolds in the target molecule suggests a high potential for novel biological activity, making it a compelling subject for further investigation.

Chemical Structure and Nomenclature

The unambiguous identification of 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide is critical for any research endeavor.

-

IUPAC Name: 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide

-

Molecular Formula: C₈H₇N₃O₂S

-

Canonical SMILES: C1=C(C=C(O1)C2=CSC(=N2)N)C(=O)N

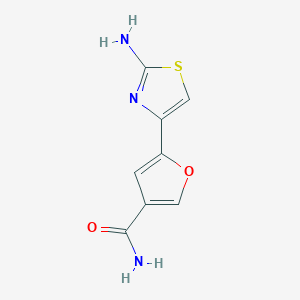

Below is a 2D representation of the chemical structure:

Caption: 2D Chemical Structure of 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide.

Predicted Physicochemical Properties

In the absence of direct experimental data, the physicochemical properties of 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide can be predicted using computational models based on its structure. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems and analytical methods.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 209.22 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP (o/w) | ~1.0 - 1.5 | Indicates a balance of hydrophilicity and lipophilicity, crucial for membrane permeability. |

| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding interactions. |

| Hydrogen Bond Acceptors | 5 | Affects solubility and the potential for forming hydrogen bonds with biological targets. |

| Topological Polar Surface Area (TPSA) | ~110 Ų | A key descriptor for predicting drug transport properties, including blood-brain barrier penetration. |

| pKa (most acidic) | ~10-11 (Amine) | Important for understanding ionization state at physiological pH. |

| pKa (most basic) | ~2-3 (Thiazole N) | Relevant for salt formation and solubility. |

Note: These values are estimations and should be confirmed experimentally.

Spectroscopic Profile (Predicted)

The structural features of 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide suggest a characteristic spectroscopic signature.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the furan and thiazole rings, as well as the amine and amide protons.

-

Furan Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm).

-

Thiazole Proton: A singlet in the aromatic region (δ 6.5-7.5 ppm).

-

Amine (NH₂) Protons: A broad singlet (δ 5.0-7.0 ppm), the chemical shift of which would be solvent-dependent.

-

Amide (CONH₂) Protons: Two broad singlets (δ 7.0-8.5 ppm), potentially showing restricted rotation.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Furan Carbons: Signals in the range of δ 110-150 ppm.

-

Thiazole Carbons: Signals around δ 100-170 ppm.

-

Carboxamide Carbonyl: A signal in the downfield region (δ 160-170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the functional groups.

-

N-H Stretching (Amine and Amide): Broad bands in the region of 3100-3500 cm⁻¹.

-

C=O Stretching (Amide): A strong absorption band around 1650-1690 cm⁻¹.

-

C=N and C=C Stretching (Aromatic Rings): Absorptions in the 1400-1600 cm⁻¹ region.

Proposed Synthetic Strategies

The synthesis of 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide can be approached through several convergent strategies, leveraging well-established reactions for the formation of the furan and thiazole rings. A plausible retrosynthetic analysis is presented below.

Caption: General scheme of the Hantzsch Thiazole Synthesis.

Experimental Protocol (General):

-

Dissolution: Dissolve the α-haloketone precursor in a suitable solvent such as ethanol or methanol.

-

Addition of Thiourea: Add an equimolar amount or a slight excess of thiourea to the solution.

-

Reaction: Heat the mixture to reflux for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2-aminothiazole derivative.

The furan core can be constructed using various methods, with the Paal-Knorr synthesis being a classic and versatile approach. [7][8][9]This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.

Caption: General scheme of the Paal-Knorr Furan Synthesis.

Experimental Protocol (General):

-

Mixing: Combine the 1,4-dicarbonyl precursor with a dehydrating agent or an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid).

-

Heating: Heat the reaction mixture, often with distillation to remove the water formed during the reaction, driving the equilibrium towards the furan product.

-

Work-up: After the reaction is complete, cool the mixture and pour it into water or an ice-water mixture.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by distillation or chromatography.

Potential Biological Activities and Therapeutic Applications

The structural amalgamation of the 2-aminothiazole and furan moieties suggests a high likelihood of significant biological activity.

-

Anticancer Potential: Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity by targeting various kinases and cellular pathways. [1][5]The furan ring can also contribute to cytotoxic effects. Therefore, 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide is a promising candidate for screening against a panel of cancer cell lines.

-

Antimicrobial Activity: Both 2-aminothiazole and furan-containing compounds have been reported to possess antibacterial and antifungal properties. [6][10]This suggests that the target molecule could be a lead for the development of new anti-infective agents.

-

Anti-inflammatory Effects: The 2-aminothiazole scaffold is present in compounds with anti-inflammatory activity. [3]The potential of the target compound to modulate inflammatory pathways warrants investigation.

Conclusion and Future Directions

5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide represents a novel and unexplored chemical entity with significant potential in drug discovery. This guide has provided a theoretical framework for its chemical structure, predicted physicochemical and spectroscopic properties, and plausible synthetic routes. The convergence of the biologically active 2-aminothiazole and furan-3-carboxamide scaffolds makes this compound a highly attractive target for synthesis and biological evaluation.

Future research should focus on the following areas:

-

Total Synthesis: The development of an efficient and scalable synthetic route to obtain the pure compound.

-

Experimental Characterization: Comprehensive spectroscopic and physicochemical characterization to validate the predicted properties.

-

Biological Screening: Evaluation of the compound's activity in a broad range of biological assays, including anticancer, antimicrobial, and anti-inflammatory screens.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the key structural features responsible for any observed biological activity.

This in-depth guide serves as a catalyst for initiating research into this promising molecule, with the ultimate goal of unlocking its therapeutic potential.

References

-

Paal–Knorr synthesis - Wikipedia. (URL: [Link])

-

Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (URL: [Link])

-

Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Publishing. (URL: [Link])

-

Hantzsch Thiazole Synthesis Mechanism | PDF | Ester | Chemical Reactions - Scribd. (URL: [Link])

-

Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: [Link])

-

Synthesis and anticancer properties of 2-aminothiazole derivatives - Taylor & Francis. (URL: [Link])

-

Hantzsch Thiazole Synthesis - SynArchive. (URL: [Link])

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (URL: [Link])

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (URL: [Link])

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives - Journal of Chemical and Pharmaceutical Research. (URL: [Link])

-

Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed. (URL: [Link])

-

2-Aminothiazole | C3H4N2S | CID 2155 - PubChem. (URL: [Link])

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. (URL: [Link])

-

Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of Substituted Furan/Pyrrole-3-carboxamides through a Tandem Nucleopalladation and Isocyanate Insertion | Request PDF - ResearchGate. (URL: [Link])

-

Paal-Knorr Furan Synthesis - SynArchive. (URL: [Link])

-

2-Aminothiazole - Wikipedia. (URL: [Link])

-

Spectroscopic Determination of Acid Dissociation Constants of Some Pyridyl-Substituted 2-Aminothiazole Derivatives | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC. (URL: [Link])

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. (URL: [Link])

-

physical properties of the prepared substituted 2-aminothiazole compounds - ResearchGate. (URL: [Link])

-

Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (URL: [Link])

-

Synthesis of Furan-3-carboxylic and 4-Methylene-4,5-dihydrofuran-3-carboxylic Esters by Direct Palladium Iodide Catalyzed Oxidative Carbonylation of 3-Yne-1,2-diol Derivatives | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science Publishers. (URL: [Link])

-

Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. - ResearchGate. (URL: [Link])

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. (URL: [Link])

-

Furan-2-carboxamide, N-benzyl-N-pentyl- - Optional[13C NMR] - Chemical Shifts. (URL: [Link])

-

Furan synthesis - Organic Chemistry Portal. (URL: [Link])

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - OUCI. (URL: [Link])

-

Chemistry and Therapeutic Aspect of Furan: A Short Review - ResearchGate. (URL: [Link])

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (URL: [Link])

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (URL: [Link])

-

A new furan carboxamide and two potential precursors from a terrestrial streptomycete | Request PDF - ResearchGate. (URL: [Link])

-

Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry | Environmental Science & Technology - ACS Publications. (URL: [Link])

-

Preparation and Properties of Furan. (URL: [Link])

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Mechanism of Action for 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the mechanism of action for this class of compounds, with a particular focus on their role as kinase inhibitors in oncology. We will delve into the key molecular targets, structure-activity relationships (SAR), and the experimental methodologies used to elucidate their biological functions. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of small molecule therapeutics.

Introduction: The Rise of Thiazole-Furan Amides in Drug Discovery

The fusion of the 2-aminothiazole and furan-3-carboxamide moieties creates a unique chemical architecture with diverse biological activities. The 2-aminothiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, prized for its ability to engage in key hydrogen bonding interactions with biological targets.[1][2] The furan ring, another important heterocyclic motif, and the carboxamide linker contribute to the overall conformational rigidity and electronic properties of the molecule, allowing for fine-tuning of its pharmacological profile.[3]

Derivatives of this scaffold have shown considerable promise as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[4][5][6] This guide will systematically dissect the molecular mechanisms underpinning these activities.

Primary Mechanism of Action: Protein Kinase Inhibition

The predominant mechanism of action for many 5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide derivatives is the inhibition of protein kinases. These enzymes play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This class of compounds typically functions as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to substrate proteins.

Key Kinase Targets

Research has identified several key kinase families that are potently inhibited by these derivatives:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 by these compounds can starve tumors of their blood supply.

-

Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases, including c-Src, that are involved in cell proliferation, survival, and migration.[8][9] Aberrant Src activity is linked to cancer progression and metastasis.

-

Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression.[10][11] Inhibiting specific CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Molecular Interactions and Binding Modes

Molecular docking and crystallography studies have provided insights into how these derivatives bind to their kinase targets. The 2-aminothiazole moiety is a key player, often forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The furan ring and its substituents typically occupy a hydrophobic pocket, while the carboxamide linker can form additional hydrogen bonds with the protein backbone.

Diagram: Generalized Kinase Inhibition Workflow

Caption: Workflow for a typical in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide derivatives is highly dependent on the nature and position of substituents. A summary of key SAR observations is presented below:

| Moiety | Position of Substitution | Effect of Substituent | Reference(s) |

| Thiazole | 2-amino group | N-substitution can modulate potency and selectivity. | [8][12] |

| 4-position | Aromatic rings, such as phenyl, are often present. Electron-withdrawing groups on this ring can enhance activity. | [6] | |

| Furan | 5-position | Connected to the thiazole ring. | [3] |

| 2-position | Often unsubstituted or has small alkyl groups. | [3] | |

| Carboxamide | N-substituent | The nature of the substituent on the amide nitrogen is critical for potency and can influence the kinase selectivity profile. | [13][14] |

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of these derivatives, a series of in vitro and cell-based assays are employed.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Protocol: ADP-Glo™ Kinase Assay (Promega)

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in a suitable buffer (e.g., kinase buffer with DMSO).

-

Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound, 2.5 µL of a solution containing the target kinase and its peptide substrate, and initiate the reaction by adding 5 µL of ATP solution.

-

Incubation: Incubate the reaction plate at room temperature for 60 minutes.

-

Termination and ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[15]

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][17][18]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[16][17][18]

Diagram: Cellular Response to Kinase Inhibition

Caption: Simplified signaling pathway illustrating the cellular consequences of kinase inhibition.

Conclusion and Future Directions

The 5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide scaffold represents a highly promising platform for the development of novel kinase inhibitors with potential applications in oncology. The mechanism of action for many of these derivatives involves the targeted inhibition of key kinases such as VEGFR-2, Src family kinases, and CDKs, leading to the disruption of critical cancer-related signaling pathways.

Future research in this area should focus on:

-

Improving Kinase Selectivity: Designing derivatives with enhanced selectivity for specific kinases to minimize off-target effects and improve the therapeutic index.

-

Overcoming Drug Resistance: Investigating the efficacy of these compounds against known mechanisms of drug resistance in cancer.

-

Exploring Other Therapeutic Areas: Evaluating the potential of this scaffold for the treatment of other diseases where kinase dysregulation is implicated, such as inflammatory and neurodegenerative disorders.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on this versatile chemical scaffold.

References

-

Anticancer assay (MTT) - Bio-protocol. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

-

MTT Cell Assay Protocol. Available at: [Link]

-

Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC. Available at: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available at: [Link]

-

In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. Available at: [Link]

-

Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC. Available at: [Link]

-

Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis - ResearchGate. Available at: [Link]

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - Our journal portfolio - PLOS. Available at: [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with anti - Semantic Scholar. Available at: [Link]

-

Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. Available at: [Link]

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Available at: [Link]

-

Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors - PubMed. Available at: [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available at: [Link]

-

Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC. Available at: [Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition - MDPI. Available at: [Link]

-

Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides - ResearchGate. Available at: [Link]

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC. Available at: [Link]

-

Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed. Available at: [Link]

-

Molecular Docking, Synthesis, and Characterization of Furanyl-Pyrazolyl Acetamide and 2,4-Thiazolidinyl-Furan-3-Carboxamide Derivatives as Neuroinflammatory Protective Agents - PubMed. Available at: [Link]

-

Discovery and characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine transcriptional CDK inhibitors as anticancer agents - ORO. Available at: [Link]

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC. Available at: [Link]

-

Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed. Available at: [Link]

-

SYNTHESIS AND DOCKING STUDIES OF 2-AMINOTHIAZOLE-5-AROMATIC CARBOXAMIDE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. Available at: [Link]

-

New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. Available at: [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies | ACS Omega - ACS Publications - ACS.org. Available at: [Link]

-

New N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives as potential inhibitors of the VEGFR-2 - PubMed. Available at: [Link]

-

Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase | ACS Combinatorial Science. Available at: [Link]

-

Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido deriva - Digital Commons@Becker. Available at: [Link]

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One. Available at: [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 8. Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsr.com [ijpsr.com]

- 15. benchchem.com [benchchem.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

In Vitro Screening of 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide: A Technical Guide for Drug Discovery

Abstract

This guide provides a comprehensive framework for the in-vitro characterization of the novel compound, 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide. Drawing from the well-established pharmacological potential of its constituent aminothiazole and furan-carboxamide scaffolds, we outline a strategic, multi-tiered screening cascade. The protocol begins with broad-based cell viability assays to establish a general cytotoxicity profile, followed by targeted mechanistic assays focused on kinase inhibition, a common mechanism for aminothiazole-containing molecules. All methodologies are presented with an emphasis on robust experimental design, including critical quality control parameters and detailed, step-by-step protocols to ensure data integrity and reproducibility. This document is intended for drug discovery researchers and scientists to serve as a practical guide for assessing the therapeutic potential of this and structurally related compounds.

Introduction and Rationale

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The compound 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide presents a compelling starting point for investigation, integrating two privileged heterocyclic scaffolds: the 2-aminothiazole ring and a furan-carboxamide moiety.

-

The 2-Aminothiazole Scaffold: This moiety is a well-established pharmacophore present in numerous FDA-approved drugs, most notably kinase inhibitors like Dasatinib.[1] The 2-aminothiazole ring system is recognized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various protein kinases, leading to potent and selective inhibition.[1][2] Derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4][5][6]

-

The Furan-Carboxamide Scaffold: Furan-containing compounds are also of significant medicinal interest, exhibiting diverse pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities.[7][8][9] Specifically, furan-carboxamide derivatives have been shown to induce potent cytotoxic effects against various cancer cell lines, making them attractive candidates for oncology research.[7][10]

The combination of these two scaffolds in a single molecule suggests a high probability of biological activity, particularly in the domain of oncology via kinase modulation. The following in vitro screening cascade is designed to systematically evaluate this hypothesis, moving from a broad assessment of cellular impact to a more focused investigation of the specific molecular mechanism.

Strategic Screening Cascade

A tiered or cascaded approach to in vitro screening is essential for efficient and cost-effective drug discovery. This strategy prioritizes high-throughput, cost-effective assays in the initial phase to identify general activity, followed by more complex, lower-throughput assays to elucidate the mechanism of action for promising "hits."

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Assay of Choice: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity. [11]It quantifies the amount of ADP produced during the enzymatic reaction, which is directly proportional to kinase activity. [12]The assay is highly sensitive, compatible with a wide range of ATP concentrations (up to 1 mM), and can distinguish between different modes of inhibition. [11][12]This makes it ideal for profiling inhibitors against a panel of kinases.

Self-Validating Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the IC50 of the test compound against a panel of relevant kinases (e.g., PI3Kα, Akt1, mTOR).

Materials:

-

Test Compound (TC), serially diluted in DMSO.

-

Recombinant Kinases (e.g., PI3Kα, Akt1, mTOR).

-

Kinase-specific substrates (e.g., peptides or proteins). [13]* Ultra-Pure ATP.

-

ADP-Glo™ Kinase Assay Kit (Promega). [14]* 384-well white, low-volume assay plates.

-

Positive Control: Known inhibitor for each kinase target.

-

Negative Control: DMSO.

Procedure:

-

Kinase Reaction Setup: In a 5 µL reaction volume, combine the kinase, its specific substrate, and assay buffer.

-

Compound Addition: Add 50 nL of serially diluted TC or control compounds to the reaction wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Km for the specific enzyme. Incubate at room temperature for a pre-optimized time (e.g., 60 minutes).

-

Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP. Incubate at room temperature for 40 minutes. [14]5. ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP. Incubate at room temperature for 30-60 minutes. [14]6. Signal Detection: Measure the newly generated luminescent signal, which is proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis and Interpretation

-

IC50 Determination: Calculate IC50 values as described for the primary screen. The data will reveal the potency and selectivity of the compound against the tested kinases.

-

Mechanism of Action: The assay can be adapted to investigate if the inhibition is ATP-competitive by running the assay at different ATP concentrations. [13]

Hypothetical Kinase Selectivity Profile

| Kinase Target | Hypothetical IC50 (µM) |

| PI3Kα | 0.05 |

| mTOR | 0.12 |

| Akt1 | 3.5 |

| Src | > 20 |

| VEGFR2 | > 20 |

Conclusion and Future Directions

This technical guide outlines a logical and robust in vitro screening strategy for 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide. The proposed cascade efficiently moves from broad phenotypic screening to specific, mechanistic-based assays. The hypothetical results presented suggest that the compound is a potent cytotoxic agent, likely acting through the potent and selective inhibition of key nodes in the PI3K/mTOR signaling pathway.

Successful identification of potent kinase inhibition in Phase 2 would warrant progression to Phase 3, which would involve cellular target engagement assays (e.g., NanoBRET™) and Western blot analysis to confirm the downstream inhibition of pathway components (e.g., phosphorylation of Akt, S6K). These subsequent studies would provide the necessary validation to advance this promising chemical scaffold into further preclinical development.

References

-

National Center for Biotechnology Information. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC. Retrieved March 20, 2026, from [Link]

-

Rodon, J., et al. (2013). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology. Retrieved March 20, 2026, from [Link]

-

PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. Retrieved March 20, 2026, from [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved March 20, 2026, from [Link]

-

Molecules. (2023). PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. MDPI. Retrieved March 20, 2026, from [Link]

-

I-Hsuan Lin, et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. Retrieved March 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells - PMC. Retrieved March 20, 2026, from [Link]

-

GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved March 20, 2026, from [Link]

-

BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved March 20, 2026, from [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

-

National Center for Biotechnology Information. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Retrieved March 20, 2026, from [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). A comprehensive review on furan and its derivatives. Retrieved March 20, 2026, from [Link]

-

MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Retrieved March 20, 2026, from [Link]

-

MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved March 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC. Retrieved March 20, 2026, from [Link]

-

ResearchGate. (2026). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. Retrieved March 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). In Vivo Biological Activity of Antioxidative Aminothiazole Derivatives. Retrieved March 20, 2026, from [Link]

-

Taylor & Francis Online. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Retrieved March 20, 2026, from [Link]

-

Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved March 20, 2026, from [Link]

-

KTU ePubl. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved March 20, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. Retrieved March 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC. Retrieved March 20, 2026, from [Link]

-

Promega. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Retrieved March 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Retrieved March 20, 2026, from [Link]

-

PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. Retrieved March 20, 2026, from [Link]

-

MDPI. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Retrieved March 20, 2026, from [Link]

-

ACS Publications. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Retrieved March 20, 2026, from [Link]

-

Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved March 20, 2026, from [Link]

-

Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved March 20, 2026, from [Link]

-

IntechOpen. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Retrieved March 20, 2026, from [Link]

-

Der Pharma Chemica. (2026). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Retrieved March 20, 2026, from [Link]

-

ACS Publications. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Retrieved March 20, 2026, from [Link]

-

ScienceDirect. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved March 20, 2026, from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved March 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC. Retrieved March 20, 2026, from [Link]

-

EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved March 20, 2026, from [Link]

-

ResearchGate. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved March 20, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 3. Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

- 13. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

Pharmacophore Modeling of 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide Scaffolds: From Hypothesis to High-Throughput Virtual Screening

An In-Depth Technical Guide:

Abstract

The 5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide scaffold represents a confluence of privileged structures in medicinal chemistry, combining the potent and versatile 2-aminothiazole moiety with the synthetically tractable furan-carboxamide core. This guide provides drug discovery professionals with a comprehensive, in-depth walkthrough of the pharmacophore modeling process for this specific scaffold. We will deconstruct the workflow from initial data curation and ligand preparation to the generation, rigorous validation, and ultimate application of pharmacophore models in virtual screening campaigns. By emphasizing the causality behind methodological choices and embedding self-validating systems within the protocols, this document serves as a practical and authoritative resource for identifying novel, high-affinity ligands.

The Strategic Value of the Core Scaffold

The selection of a scaffold for a drug discovery campaign is a critical decision. The 5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide framework is particularly compelling due to the established biological significance of its constituent parts.

-

The 2-Aminothiazole Moiety: This heterocycle is a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Its prevalence in FDA-approved drugs underscores its status as a "privileged structure."[3][4] The amino group often acts as a crucial hydrogen bond donor, anchoring the molecule within a target's binding site.

-

The Furan-Carboxamide Linker: Furan rings are common in natural products and synthetic compounds, and the carboxamide group is a classic bioisostere for various functional groups, capable of forming multiple hydrogen bonds.[5][6] This combination provides a structurally rigid yet synthetically versatile linker that can be modified to fine-tune solubility, metabolic stability, and binding affinity.[7][8]

The hybridization of these two moieties creates a scaffold with a rich three-dimensional arrangement of pharmacophoric features, making it an ideal candidate for targeted library design and lead discovery using computational methods.[9]

The Pharmacophore Modeling Workflow: A Conceptual Blueprint

Pharmacophore modeling serves to identify the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect.[10][11] This process is not merely a computational exercise but a hypothesis-driven scientific investigation. The overall workflow is a multi-stage process designed to build and validate a robust model that can reliably distinguish active compounds from inactive ones.

Pre-Modeling Phase: Curating a High-Fidelity Dataset

The predictive power of any pharmacophore model is fundamentally limited by the quality of the input data.[12] This preparatory phase is the most critical for ensuring a scientifically sound outcome.

Causality Behind the Choices: We begin with a diverse set of known active compounds to ensure the resulting model is not biased towards a single chemical series or binding mode.[13] Generating multiple low-energy conformers for each ligand is essential because the bioactive conformation (the shape the molecule adopts in the binding pocket) is often unknown and may not be its global minimum energy state.[10]

Protocol 1: Ligand Dataset Preparation

-

Data Collection:

-

Assemble a training set of at least 15-20 structurally diverse compounds with known high activity against the target of interest.

-

Collect a test set of known active compounds that were not included in the training set. This set is crucial for external validation.[14]

-

Compile a "decoy" set of molecules with similar physicochemical properties to the actives but are known to be inactive. This set tests the model's specificity.[15] Public databases like DUD-E can be a source for decoy sets.

-

-

Ligand Standardization (Using software like Schrödinger's LigPrep or MOE):

-

Step 2a: Generate Tautomers & Ionization States: For each molecule, generate all reasonable tautomeric and protonation states at a physiological pH (e.g., 7.4 ± 0.5). This is critical as the wrong ionization state will possess incorrect pharmacophoric features.

-

Step 2b: Conformational Search: Perform a thorough conformational search for each standardized molecule to generate a representative ensemble of low-energy 3D structures. This step ensures the potential bioactive conformation is included in the dataset.[14]

-

Step 2c: Energy Minimization: Minimize the energy of all generated conformers using a suitable force field (e.g., OPLS4).

-

Model Generation: Building the Pharmacophoric Hypothesis

With a prepared dataset, the model generation can proceed. The choice between ligand-based and structure-based approaches depends entirely on the available information.[12]

-

Ligand-Based Approach: Used when a set of active ligands is known, but there is no reliable 3D structure of the biological target. The algorithm identifies common chemical features and their spatial relationships among the active compounds.[16]

-

Structure-Based Approach: Used when a high-resolution 3D structure (e.g., from X-ray crystallography) of the ligand-protein complex is available. The model is derived directly from the key interactions observed in the binding site.[17][18]

Key Pharmacophoric Features

The model is built using a defined set of features that represent molecular interactions.

| Feature Type | Abbreviation | Description & Role in the Scaffold |

| Hydrogen Bond Acceptor | HBA | Represents an atom with a lone pair (e.g., N, O) capable of accepting a hydrogen bond. The carboxamide oxygen and furan oxygen are primary HBAs. |

| Hydrogen Bond Donor | HBD | Represents an atom with an acidic hydrogen (e.g., N-H, O-H). The primary amine on the thiazole ring is a critical HBD. |

| Aromatic Ring | AR | Represents a planar, cyclic, conjugated system. Both the furan and thiazole rings can serve as aromatic features, participating in π-π stacking. |

| Hydrophobic Feature | HY | Represents a non-polar group that can engage in hydrophobic interactions. Alkyl or aryl substituents on the rings would be mapped as HY features. |

| Positive/Negative Ionizable | PI/NI | Represents a group that is likely to be charged at physiological pH. |

Protocol 2: Ligand-Based Model Generation (e.g., using Phase, Catalyst)

-

Input Selection: Load the prepared training set of active ligand conformers into the modeling software.[19]

-

Feature Definition: Define the pharmacophore feature types to be considered (e.g., HBA, HBD, AR, HY).

-

Common Feature Identification: Use an alignment algorithm (e.g., HipHop) to identify common pharmacophoric features shared across the active molecules.[16] The software generates multiple hypotheses, each representing a different potential pharmacophore.

-

Hypothesis Scoring & Selection: The generated hypotheses are scored and ranked based on how well they map the active compounds in the training set. The best model is one that maps all actives while minimizing geometric deviation. A model with 3 to 5 features is typically recommended for effective virtual screening.[17]

Self-Validation: Ensuring Model Robustness and Predictive Power

A pharmacophore model that only describes the training set is useless for discovering novel compounds. Rigorous validation is a non-negotiable step to ensure the model has true predictive power.[15][20] This process acts as a self-validating system, providing statistical confidence in the model's ability to enrich active compounds from a large library.

Protocol 3: Model Validation

-

Test Set Validation: Screen the pre-prepared test set against the selected pharmacophore hypothesis. A robust model should identify a high percentage of these known actives.[15]

-

Decoy Set Validation: Screen the combined database of test set actives and decoy set inactives. This is the most critical test of predictive power.

-

Calculate Performance Metrics:

-

Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection. A high EF value in the top 1-5% of the screened database is desirable.

-

Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of model quality, where 1.0 is a perfect classifier and 0.5 is random. A value > 0.7 is generally considered predictive.[15]

-

Goodness of Hit (GH) Score: A metric that combines the percentage of actives retrieved, the enrichment, and other factors into a single score, often ranging from 0 (null model) to 1 (ideal model).[20]

-

-

Fischer's Randomization Test (if available in software): This statistical method builds multiple models from randomized data to ensure the original model's correlation is not due to chance. A confidence level > 95% indicates a statistically significant model.[21]

Application: High-Throughput Virtual Screening

With a validated pharmacophore model, the final step is to use it as a 3D query to rapidly screen large chemical databases for novel molecules that match the pharmacophoric features.[15][22]

Protocol 4: Virtual Screening Campaign

-

Database Selection: Choose one or more large, multi-conformer compound databases for screening. Examples include ZINC, Enamine REAL, or commercial libraries.[23][24]

-

Screening Execution: Run the validated pharmacophore model as a search query against the selected database(s). This process typically filters millions of compounds down to a few thousand "hits" in a matter of hours. Software like ZINCPharmer offers free online interfaces for this purpose.[18]

-

Hit Filtering & Prioritization:

-

Fit Value: Rank the hits based on how well their 3D conformation aligns with the pharmacophore query.

-

ADME/Tox Prediction: Use computational tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the top-ranked hits. This helps eliminate compounds with likely poor pharmacokinetic profiles early on.[10]

-

Molecular Docking: For the most promising hits, perform molecular docking into the target's binding site (if a structure is known). This cross-validation step provides a physically-based assessment of the binding mode and affinity, adding a layer of confidence before chemical synthesis.[15]

-

Conclusion

Pharmacophore modeling of the 5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide scaffold is a powerful, hypothesis-driven strategy for modern drug discovery. It transcends simple structural similarity searching by focusing on the key molecular interactions required for biological activity. By following a rigorous, multi-stage process of data curation, model generation, stringent validation, and intelligent application, researchers can significantly increase the efficiency of hit identification. The integration of this technique with complementary methods like molecular docking provides a robust computational platform to unlock the full therapeutic potential of this promising chemical scaffold, accelerating the journey from initial concept to viable clinical candidates.

References

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977–1987. [Link]

-

Barreca, M. L., Ferro, S., & Montesi, A. (2019). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 12(3), 126. [Link]

-

Fayd, S., & El-Elimat, T. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12, 1373516. [Link]

-

BioNome. (2026). Validation Techniques in Pharmacophore-Based Screening Projects in India. BioNome. [Link]

-

Li, Y., Huang, Y., Zhang, Y., et al. (2017). Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. Bioorganic & Medicinal Chemistry Letters, 27(4), 957-961. [Link]

-

Kumar, A., & Kumar, S. (2024). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions, 20, 1-15. [Link]

-

Kaserer, T., & Schuster, D. (2016). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 21(9), 1188. [Link]

-

Langer, T., & Wolber, G. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery, 1(3), 261-267. [Link]

-

Kozakov, D., & Vajda, S. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences, 20(22), 5797. [Link]

-

Kozakov, D., & Vajda, S. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. [Link]

-

Abdel-Ghani, N. T., & El-Sayed, R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

-

Fiveable. (2025). Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters. Journal of Chemical Information and Modeling, 45(1), 160-169. [Link]

-

Funar-Timofei, S., & Ilies, M. (2016). MOLECULAR MODELING STUDIES OF THIAZOLE DERIVATIVES AS PIN1 INHIBITORS. Revue Roumaine de Chimie, 61(4-5), 303-313. [Link]

-

Sharma, A., & Singh, S. (2017). Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. Iranian Journal of Pharmaceutical Research, 16(3), 910-923. [Link]

-

Yenigun, S., Cakmak, S., & Ozen, T. (2023). The Enzyme Kinetic Studies, DNA Protection and Antioxidant Activities of Furan/ Thiophene-2 Derivatives. DSpace Repository. [Link]

-

Wang, J., et al. (2022). Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. Frontiers in Pharmacology, 13, 1004547. [Link]

-

Al-Ghorbani, M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1544. [Link]

-

Li, H., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(47), 14249-14258. [Link]

-

Kumar, R., et al. (2025). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Advances, 15, 12345-12356. [Link]

-

El-Sayed, N. N. E., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 245, 114896. [Link]

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(5), 321-338. [Link]

-

Prachayasittikul, V., et al. (2015). List of softwares related to pharmacophore modeling. ResearchGate. [Link]

-

Siddiqui, N., & Ahsan, W. (2016). Significance of Thiazole-based Heterocycles for Bioactive Systems. IntechOpen. [Link]

-

Abdulhadi, S. L., Abdulkadir, M. Q., & Al-Mudhafar, M. M. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Medical Journal of Babylon, 17(3), 234-241. [Link]

-

Cakmak, S., Yenigun, S., & Özen, T. (2023). Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20(10), 2543-2553. [Link]

-

Dolenc, M. S., & Konc, J. (2019). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]

-

Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences, 1(1), 138-147. [Link]

-

Li, Y., et al. (2025). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry. [Link]

-

Genc, B., et al. (2025). Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole-Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy. Archiv der Pharmazie. [Link]

-

Click2Drug. (2018). Directory of computer-aided Drug Design tools. Click2Drug. [Link]

-

Unknown Author. (n.d.). Pharmacophore. SlideShare. [Link]

-

Koes, D. R., & Camacho, C. J. (2012). ZINCPharmer: pharmacophore search of the ZINC database. Nucleic Acids Research, 40(Web Server issue), W409–W414. [Link]

-

Althagafi, I., El-Metwaly, N. M., & Farghaly, T. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]

-

Schrödinger. (n.d.). Phase. Schrödinger. [Link]

-

Li, H., et al. (2018). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. Journal of Steroid Biochemistry and Molecular Biology, 183, 134-142. [Link]

-

Kumar, A., et al. (2017). Pharmacophore Modeling, 3D-QSAR and Molecular Docking of Furanochalcones as Inhibitors of Monoamine Oxidase-B. Medicinal Chemistry, 13(5), 485-494. [Link]

-

Singh, A., & Sharma, P. K. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(8), 112-120. [Link]

-

Wang, B. L., et al. (2013). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Chinese Chemical Letters, 24(10), 909-912. [Link]

-

Ossola, R., et al. (2019). Furan Carboxamides as Model Compounds to Study the Competition between Two Modes of Indirect Photochemistry. Environmental Science & Technology, 53(16), 9594-9603. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 9. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04238K [pubs.rsc.org]

- 10. dovepress.com [dovepress.com]

- 11. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nano-ntp.com [nano-ntp.com]

- 13. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 14. fiveable.me [fiveable.me]

- 15. bionome.in [bionome.in]

- 16. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ZINCPharmer: pharmacophore search of the ZINC database - PMC [pmc.ncbi.nlm.nih.gov]

- 19. schrodinger.com [schrodinger.com]

- 20. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Frontiers | Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies [frontiersin.org]

- 24. Directory of in silico Drug Design tools [click2drug.org]

A Senior Application Scientist's Guide to Molecular Docking: A Case Study with 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide

Abstract: Molecular docking is a cornerstone of modern structure-based drug discovery, providing invaluable predictions of ligand-receptor interactions at an atomic level.[1][2] This guide offers an in-depth technical walkthrough of a molecular docking workflow, structured from the perspective of a senior application scientist. We will elucidate the causal reasoning behind critical protocol choices, ensuring a self-validating and robust experimental design. Using 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide as a case study, we explore the potential of its bioactive substructures—the 2-aminothiazole and furan carboxamide moieties—which are prevalent in compounds with demonstrated antimicrobial and anticancer activities.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and a practical, step-by-step protocol for executing and interpreting a molecular docking study.

Foundational Principles and Strategic Overview

The Scientific Imperative for Molecular Docking

In the drug discovery pipeline, identifying a molecule that binds with high affinity and specificity to a biological target is a primary objective. Molecular docking addresses this by computationally predicting the preferred orientation, or "pose," of a ligand when bound to a receptor, along with the strength of their interaction.[2][6] The process involves two critical components: a sampling algorithm that explores the conformational space of the ligand within the target's active site, and a scoring function that estimates the binding affinity for these poses.[1] A successful docking study can significantly reduce the time and cost associated with laboratory screening by prioritizing compounds with the highest likelihood of being active, thereby accelerating the hit-to-lead process.[7][8]

Ligand of Interest: 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide

The selected ligand serves as an excellent model due to its composite structure of well-established pharmacophores.

-

The 2-Amino-1,3-thiazole Moiety: This heterocyclic scaffold is a privileged structure in medicinal chemistry, integral to numerous compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[4][9][10] Its prevalence in approved drugs highlights its favorable pharmacokinetic properties and versatile binding capabilities.[3] Computational studies frequently target this scaffold for the design of novel inhibitors against targets like bacterial DNA gyrase.[7][8]

-

The Furan-3-carboxamide Moiety: Furan rings and their derivatives are also significant in drug design. They are found in compounds with diverse biological activities, including anti-inflammatory and antimicrobial effects.[5][11][12] The carboxamide group is a key hydrogen bond donor and acceptor, often critical for anchoring a ligand within a protein's active site.

The combination of these two moieties in a single molecule presents a compelling case for exploring its potential interactions with various therapeutic targets.

The Core Workflow: A Validated Molecular Docking Protocol

This section details a rigorous, step-by-step protocol. The causality behind each step is explained to ensure the integrity and reproducibility of the results.

Caption: A structured workflow for a molecular docking study.

Step 1: Target Selection and Receptor Preparation

Expertise & Causality: The choice of a biological target is hypothesis-driven. Given the extensive literature on thiazole derivatives as antibacterial agents, the ATP-binding site of the bacterial DNA gyrase subunit B (GyrB) is a highly relevant target.[7][8] Proper receptor preparation is arguably the most critical step for a successful docking study. The crystal structure obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential water molecules, co-factors, or other protein chains that can interfere with the docking algorithm.[13][14] Hydrogens, which are typically absent in crystallographic files, must be added to correctly model protonation states and enable the formation of hydrogen bonds.[15]

Experimental Protocol:

-

Obtain Structure: Download the crystal structure of the target protein from the RCSB Protein Data Bank (e.g., PDB ID: 4Z2D for E. coli GyrB).

-

Clean Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera or Schrödinger Maestro.[16][17]

-

Remove Non-essential Molecules: Delete all water molecules. Their presence is often artifactual, and unless a specific water molecule is known to be a critical part of the binding mechanism (a "bridging" water molecule), they should be removed to clear the active site.[14] Also, remove any co-crystallized ligands and non-essential protein chains.

-

Add Hydrogens: Use a dedicated tool (e.g., Chimera's AddH or Schrödinger's Protein Preparation Wizard) to add hydrogens, which are essential for calculating electrostatic interactions and hydrogen bonds.[15][17]

-

Assign Charges: Assign partial charges to all atoms using a standard force field (e.g., Gasteiger charges).[15]

-

Save Prepared Receptor: Save the cleaned, hydrogen-added receptor structure in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).[18]

Step 2: Ligand Preparation

Expertise & Causality: The ligand's 3D conformation, charge distribution, and rotatable bonds directly influence its ability to fit into the binding pocket. Starting with a 2D structure requires conversion to a 3D model. This model must then be energy-minimized to find a low-energy, stable conformation.[14] Defining rotatable bonds is crucial for flexible ligand docking, allowing the software to explore different conformations during the simulation.[18]

Experimental Protocol:

-

Obtain Structure: Draw the 2D structure of 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide using software like ChemDraw or MarvinSketch, or obtain it from a database like PubChem.

-

Generate 3D Conformation: Convert the 2D structure into a 3D model.

-

Energy Minimization: Perform an energy minimization using a force field (e.g., MMFF94) to relieve steric clashes and find a stable conformer.

-

Assign Charges & Torsion: Assign Gasteiger partial charges and define the rotatable bonds (torsions). This is often handled automatically by preparation tools like AutoDockTools.[18]

-

Save Prepared Ligand: Save the final ligand structure in the PDBQT format.

Step 3: Performing and Validating the Docking Simulation

Expertise & Causality: The docking simulation requires a defined search space, known as the "grid box," which encompasses the target's active site.[19] Before docking our ligand of interest, a crucial validation step must be performed. This involves "redocking" the original co-crystallized ligand back into the active site.[20] A successful redocking, where the software reproduces the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD) (typically <2.0 Å), validates that the chosen docking parameters and software are appropriate for the system.[21][22] This step provides confidence in the poses predicted for the new ligand.

Experimental Protocol:

-

Define the Grid Box: In the docking software, define a 3D grid box centered on the active site. The coordinates can be determined from the position of the co-crystallized ligand. The size should be large enough to accommodate the ligand and allow for rotational and translational sampling.

-

Protocol Validation (Redocking):

-

Prepare the co-crystallized ligand from the original PDB file using the protocol in Step 2.2.

-

Dock this prepared ligand into the prepared receptor using the defined grid box.

-

Calculate the RMSD between the lowest-energy docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation.[23]

-

-

Dock the Ligand of Interest: Using the validated protocol, dock 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide into the prepared receptor. The software will generate several possible binding poses, each with a corresponding binding affinity score.[19]

Interpretation and Analysis of Docking Results

Expertise & Causality: Docking results should be analyzed both quantitatively and qualitatively. The binding affinity score (usually in kcal/mol) provides a numerical estimate of binding strength, with more negative values indicating stronger binding.[21][24] However, this score should not be interpreted in isolation. Visual inspection of the top-ranked poses is critical to determine if the interactions are chemically sensible.[25] Key interactions to look for include hydrogen bonds, hydrophobic contacts, and pi-stacking, which stabilize the ligand-receptor complex.[21]

Caption: Evaluating docking results involves both quantitative scores and qualitative interaction analysis.

Quantitative and Qualitative Data Analysis

The output from a docking run provides a ranked list of poses. The primary metrics for evaluation are:

-

Binding Affinity (ΔG): An estimate of the binding free energy. A more negative value suggests a more stable ligand-receptor complex.[21] It is most powerful when used comparatively between different ligands docked to the same target.[26]

-

Root Mean Square Deviation (RMSD): Used primarily in validation to measure the deviation between the predicted pose and a known (e.g., crystallographic) pose. Lower values (<2.0 Å) indicate a better match.[21][26]

-